molecular formula C15H18FN3O2 B2666110 3-ethoxy-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014068-71-3

3-ethoxy-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2666110
CAS No.: 1014068-71-3
M. Wt: 291.326
InChI Key: ZDFIJUPKRXQTNM-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative characterized by a 3-ethoxy group, a 1-ethyl substituent on the pyrazole ring, and an N-linked 3-fluoro-4-methylphenyl moiety. Pyrazole carboxamides are widely studied for their bioactivity, including fungicidal (e.g., Fluxapyroxad ), anticancer (e.g., compounds 7a/7b ), and therapeutic applications . The fluorine and methyl groups in its aryl substituent may enhance lipophilicity and target binding, while the ethoxy group could influence metabolic stability and solubility.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(3-fluoro-4-methylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-4-19-9-12(15(18-19)21-5-2)14(20)17-11-7-6-10(3)13(16)8-11/h6-9H,4-5H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFIJUPKRXQTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethoxy-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole core substituted with an ethoxy group, an ethyl group, and a 3-fluoro-4-methylphenyl moiety. Its structure can be represented as follows:

CxHyFNzOw\text{C}_x\text{H}_y\text{F}\text{N}_z\text{O}_w

Where x,y,z,wx,y,z,w represent the number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms respectively. The specific arrangement of these substituents contributes to its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In particular, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammation and pain signaling pathways. For instance:

  • Inhibition of COX-2 : Studies have reported IC50 values for related compounds ranging from 0.013 to 0.067 μM against human IKK-2, demonstrating potent anti-inflammatory effects .

Antimicrobial Activity

Compounds within the pyrazole class have also been evaluated for antimicrobial properties. For example:

  • Bacterial Inhibition : Some derivatives showed moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) observed at 250 μg/mL .

Case Study 1: Anti-inflammatory Effects

A recent study focused on the synthesis of various pyrazole derivatives, including those similar to the target compound. The results demonstrated that certain derivatives significantly reduced pro-inflammatory cytokines like IL-17 and TNFα in vitro, suggesting their potential for treating inflammatory diseases .

CompoundIC50 (μM)Target
Compound A0.013Human IKK-2
Compound B0.044Human IKK-2
Compound C0.067Human IKK-2

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against common bacterial strains. The findings indicated that while some compounds displayed promising activity, further optimization is required to enhance their potency.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus250
Escherichia coli250
Bacillus subtilis250

Comparison with Similar Compounds

Fluxapyroxad (3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide)

  • Structure : Difluoromethyl and trifluorobiphenyl substituents.
  • Application : Broad-spectrum fungicide with systemic activity .

Penthiopyrad (N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide)

  • Structure : Thienyl and trifluoromethyl groups.
  • Properties : Molecular weight 359.4 .
  • Application : Fungicide targeting succinate dehydrogenase .
  • Comparison : The target compound’s 3-fluoro-4-methylphenyl group may enhance soil adsorption compared to Penthiopyrad’s thienyl moiety, affecting mobility in agricultural settings.

Anticancer and Pharmaceutical Candidates

5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a)

  • Structure: Indole and phenylamino substituents.
  • Properties : Demonstrated potent antitumor activity in enzymatic assays .
  • Comparison : The target compound lacks the indole group, which is critical for 7a’s anticancer activity, suggesting divergent therapeutic targets.

5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a)

  • Structure: Amino and phenylamino groups.
  • Properties : Melting point = 247°C .
  • Comparison : The ethoxy and ethyl groups in the target compound likely reduce polarity, lowering its melting point compared to 4a’s 247°C.

Environmental and Metabolic Profiles

  • Bioaccumulation : Fluxapyroxad’s low BCF (36–37) suggests the target compound may also exhibit minimal bioaccumulation, contingent on its substituents’ hydrophobicity.

Data Tables

Table 1: Structural and Physical Properties of Selected Pyrazole Carboxamides

Compound Name Substituents Molecular Weight Melting Point (°C) Application Evidence ID
Target Compound 3-ethoxy, 1-ethyl, 3-fluoro-4-methylphenyl ~335.3* Not reported Inferred agrochemical/pharma
Fluxapyroxad 3-(difluoromethyl), 1-methyl, trifluorobiphenyl 412.3 Not reported Fungicide
Penthiopyrad 3-(trifluoromethyl), 1-methyl, thienyl 359.4 Not reported Fungicide
7a Indole, phenylamino Not reported Not reported Anticancer
4a 5-amino, 3-(phenylamino) Not reported 247 Pharmaceutical

*Calculated based on formula.

Table 2: Environmental and Bioactivity Data

Compound Name Bioaccumulation (BCF) Biodegradability Key Bioactivity Evidence ID
Target Compound Not tested Likely low (inferred) Unknown
Fluxapyroxad 36–37 Not readily biodegradable Fungicidal
7a Not reported Not reported Antitumor activity

Research Findings and Trends

Substituent Impact :

  • Fluorine : Enhances lipophilicity and target binding in both agrochemicals (e.g., Fluxapyroxad ) and pharmaceuticals .
  • Ethoxy vs. Methyl : Ethoxy groups may improve metabolic stability compared to methyl substituents, as seen in Fluxapyroxad .

Thermal Stability: Compounds with polar groups (e.g., 4a’s amino substituents ) exhibit higher melting points than nonpolar analogs.

Environmental Behavior : Pyrazole carboxamides with halogenated aryl groups (e.g., Fluxapyroxad ) show low biodegradability, suggesting similar challenges for the target compound.

Therapeutic Potential: Anticancer activity in pyrazole carboxamides correlates with aromatic heterocycles (e.g., indole in 7a ), which the target compound lacks.

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